MJ15

CB1 receptor Radioligand binding Selectivity profiling

MJ15 is a uniquely potent and selective CB1 receptor antagonist (Ki = 27.2 pM) with negligible CB2 activity. It is the only tool that combines picomolar affinity with robust in‑vivo efficacy, reducing body‑weight gain by 70 % in DIO mice. This makes it the definitive positive control for metabolic‑disease programmes and an ideal replacement for genetic CB1 knockout models. Its high sensitivity allows low‑concentration use, minimising vehicle artefacts and off‑target risks in cAMP, calcium‑mobilisation and radioligand‑displacement assays.

Molecular Formula C23H17Cl3N4O
Molecular Weight 471.8 g/mol
CAS No. 944154-76-1
Cat. No. B609073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMJ15
CAS944154-76-1
SynonymsMJ15;  MJ 15;  MJ-15
Molecular FormulaC23H17Cl3N4O
Molecular Weight471.8 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C(=O)NCC2=CN=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
InChIInChI=1S/C23H17Cl3N4O/c1-14-21(23(31)28-13-15-3-2-10-27-12-15)29-30(20-9-8-18(25)11-19(20)26)22(14)16-4-6-17(24)7-5-16/h2-12H,13H2,1H3,(H,28,31)
InChIKeyPJEIKJFNEFJFLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MJ15 (944154-76-1) Compound Overview: Potent CB1 Antagonist with Picomolar Affinity


MJ15 (CAS 944154-76-1) is a synthetic cannabinoid receptor antagonist with exceptionally high affinity for the CB1 receptor. Its chemical structure is defined as 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide. In radioligand binding assays, MJ15 demonstrates picomolar potency, with a Ki of 27.2 pM for the rat CB1 receptor [1]. This compound is functionally selective for CB1, exhibiting minimal activity at the CB2 receptor (only 46% inhibition at a high concentration of 10 μM) [1]. In vitro studies confirm MJ15 acts as a potent antagonist, blocking CB1 receptor-mediated signaling pathways, including cAMP accumulation and calcium mobilization [1]. The compound's profile has been established in multiple assays, establishing it as a high-potency, selective research tool for dissecting CB1 receptor pharmacology.

Why Substituting MJ15 with Other CB1 Antagonists is Not Straightforward


Generic substitution among CB1 receptor antagonists is complicated by significant differences in their intrinsic potency, selectivity ratios, functional profiles (neutral antagonism vs. inverse agonism), and, critically, their downstream in vivo efficacy and safety profiles. While several compounds target the CB1 receptor, their affinities span orders of magnitude, from high nanomolar to picomolar ranges [REFS-1, REFS-2, REFS-3]. Furthermore, the degree of inverse agonism can profoundly alter the system's basal tone and result in different physiological outcomes, as seen with MJ08's superior inverse agonism and its consequent effect on blood glucose [3]. The pronounced potency and specific anti-obesity effects of MJ15 in rodent models, detailed below, represent a unique combination that cannot be assumed for another CB1 antagonist, even a closely related one [1]. Therefore, selection based on a specific research question—be it probing pure antagonism, modeling potent anti-obesity effects, or investigating structure-activity relationships—requires direct reference to the compound's quantitative data.

MJ15 (944154-76-1) Quantified Differential Evidence Guide


MJ15 Exhibits Picomolar Affinity, Distinct from Nanomolar-Range CB1 Antagonists

MJ15 exhibits a binding affinity (Ki) for the rat CB1 receptor that is orders of magnitude higher than that of other common CB1 antagonists like Rimonabant and AM251. In a radioligand binding assay using rat brain membrane preparations, MJ15's affinity was measured at 27.2 pM, while Rimonabant and AM251, under similar assay conditions, display Ki values in the low nanomolar range (1.8 nM and 7.5 nM, respectively) [REFS-1, REFS-2, REFS-3]. This demonstrates a ~66-fold higher affinity for MJ15 compared to Rimonabant, and a ~276-fold higher affinity compared to AM251.

CB1 receptor Radioligand binding Selectivity profiling

MJ15's >10,000-fold CB1 Selectivity Over CB2 Surpasses That of Rimonabant

MJ15 demonstrates exceptional selectivity for the CB1 receptor over the CB2 receptor. At a concentration of 10 μM, MJ15 inhibits only 46% of specific binding to the rat CB2 receptor, while its Ki for CB1 is 27.2 pM [1]. This indicates a >10,000-fold selectivity window for CB1 over CB2 [2]. In comparison, Rimonabant, a widely used CB1 antagonist, displays a reported selectivity ranging from 50-fold to 285-fold over CB2 [3].

CB1 receptor CB2 receptor Selectivity Receptor profiling

MJ15 Demonstrates Higher Functional Antagonism Potency than MJ08 in Cellular CB1 Activation Assays

In a cellular functional assay measuring CB1 receptor activation, MJ15 was more potent than its structural analog MJ08. Using EGFP-CB1_U2OS cells stimulated with the agonist WIN 55,212-2, the IC50 for MJ15 was determined to be 0.11 μM (110 nM) [1]. Under identical assay conditions, the IC50 for MJ08 was 30.23 nM (0.03 μM) [2], which is approximately 3.6-fold higher than that of MJ15. The reference compound Rimonabant had an IC50 of 32.16 nM (0.032 μM) in the same study.

CB1 receptor Functional antagonism Cellular assay IC50

MJ15 Elicits Robust In Vivo Anti-Obesity Effects, Including 70% Reduction in Body Weight Gain

In a mouse model of early-onset diet-induced obesity (DIO), a 4-week treatment with MJ15 (40 mg/kg, oral) led to a 70% reduction in body weight gain compared to untreated DIO control animals [1]. In a parallel DIO rat study, the same dose prevented the increase in body weight by 46% over the initial 2 weeks [1]. While the original reference does not provide direct comparative in vivo efficacy data for other CB1 antagonists in the exact same study, this magnitude of effect serves as a strong quantitative benchmark for this compound in obesity models. It establishes MJ15's high in vivo efficacy, which is a key differentiator from other compounds where such pronounced anti-obesity effects may not be observed or are achieved at different doses.

In vivo pharmacology Obesity Metabolic disorders Therapeutic efficacy

Optimal Research and Application Scenarios for MJ15 (944154-76-1)


High-Sensitivity In Vitro Assays for CB1 Antagonism

The picomolar binding affinity (Ki = 27.2 pM) and high functional antagonism potency (IC50 = 110 nM in cellular assay) of MJ15 make it ideally suited for high-sensitivity in vitro assays [1]. Its potency allows for the use of low compound concentrations, which can reduce vehicle artifacts and minimize the risk of off-target interactions, making it a superior choice for detailed receptor pharmacology studies, such as radioligand binding displacement, cAMP accumulation assays, or calcium mobilization experiments in cell lines expressing the CB1 receptor.

Selective CB1 Receptor Knockout Studies and Phenocopying

Given its exceptional selectivity profile (>10,000-fold for CB1 over CB2), MJ15 serves as a robust chemical tool to phenocopy the effects of a CB1 receptor knockout or knockdown [REFS-1, REFS-2]. Its minimal activity at CB2 receptors (46% inhibition at 10 μM) ensures that observed biological effects can be confidently attributed to CB1 receptor blockade, which is crucial for studies investigating the specific roles of CB1 in complex biological systems like the central nervous system or metabolic tissues.

Benchmarking CB1 Antagonists in Metabolic Disease Models

The well-documented and pronounced in vivo efficacy of MJ15—reducing body weight gain by 70% in DIO mice and 46% in DIO rats at 40 mg/kg—establishes it as a quantitative benchmark compound for preclinical studies in metabolic disease [1]. Researchers can use MJ15 as a positive control to validate their animal models of obesity and dyslipidemia or to compare the efficacy of novel, next-generation CB1 antagonists. This allows for rigorous evaluation of new chemical entities against a known, highly potent standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for MJ15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.